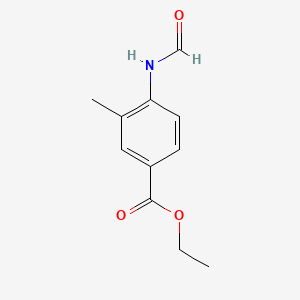

Ethyl 4-formamido-3-methylbenzoate

Description

Properties

CAS No. |

167487-81-2 |

|---|---|

Molecular Formula |

C11H13NO3 |

Molecular Weight |

207.229 |

IUPAC Name |

ethyl 4-formamido-3-methylbenzoate |

InChI |

InChI=1S/C11H13NO3/c1-3-15-11(14)9-4-5-10(12-7-13)8(2)6-9/h4-7H,3H2,1-2H3,(H,12,13) |

InChI Key |

ZGPDWMIQDNTZQF-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC=O)C |

Synonyms |

Benzoic acid, 4-(formylamino)-3-methyl-, ethyl ester (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:

Ethyl 4-formamido-3-methylbenzoate has been investigated for its potential as a pharmacological agent. It serves as a precursor for synthesizing various biologically active compounds, including inhibitors and receptor antagonists. Notably, derivatives of this compound have shown promise in targeting g-secretase and human vanilloid receptors, which are relevant in treating neurodegenerative diseases and pain management .

2. Anticancer Research:

Research indicates that derivatives of ethyl 4-formamido-3-methylbenzoate exhibit anticancer properties. Studies have demonstrated that certain analogs can inhibit cancer cell proliferation by interfering with cellular signaling pathways . This highlights the compound's potential role in developing novel anticancer therapies.

Organic Synthesis Applications

1. Building Block for Complex Molecules:

The compound is utilized as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, facilitating the creation of diverse chemical entities . This versatility is essential in drug discovery and materials science.

2. Synthesis of Heterocycles:

Ethyl 4-formamido-3-methylbenzoate can be employed in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. The incorporation of nitrogen-containing heterocycles into drug candidates has been shown to enhance biological activity and selectivity .

Data Table: Applications Overview

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer activity of derivatives synthesized from ethyl 4-formamido-3-methylbenzoate. The results showed significant inhibition of cell growth in various cancer cell lines, suggesting that modifications to the compound can lead to potent anticancer agents .

Case Study 2: Synthesis of Receptor Antagonists

Research focused on synthesizing receptor antagonists using ethyl 4-formamido-3-methylbenzoate as a starting material. The resulting compounds were tested for their ability to block specific receptors involved in pain signaling pathways, demonstrating potential therapeutic benefits for chronic pain conditions .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the para position significantly alters molecular interactions and solubility:

*Estimated based on structural similarity.

- Steric Effects : The 3-methyl group in both compounds may hinder reactions at the ortho position, a critical factor in synthetic pathways.

Stability and Reactivity

- Formamido vs. Amino Groups: The formamido group (-NHCHO) is less basic than -NH₂, reducing susceptibility to protonation in acidic environments. This could improve stability in drug formulations.

- Ethoxylated Chains: Ethoxylation increases hydrophilicity but may reduce thermal stability compared to non-ethoxylated esters .

Preparation Methods

Formic Acid Under Solvent-Free Conditions

Hajra et al. reported a solvent-free protocol where ethyl 4-amino-3-methylbenzoate is heated with excess formic acid at 80°C. The reaction proceeds via nucleophilic acyl substitution, forming the formamide derivative. Yields range from 70–85% , depending on the steric and electronic effects of substituents. This method is environmentally benign but may require longer reaction times for sterically hindered substrates.

Key Reaction Conditions:

Table 2: Formylation Methods for Ethyl 4-Formamido-3-Methylbenzoate

| Method | Formylating Agent | Temperature | Yield |

|---|---|---|---|

| Formic Acid | HCOOH | 80°C | 70–85% |

| Acetic Formic Anhydride | AFA | −20°C | 97–100% |

Comparative Analysis of Preparation Methods

Efficiency and Scalability

-

Catalytic Hydrogenation vs. Chemical Reduction : While hydrogenation offers superior yields (92%), it requires specialized equipment for hydrogen handling. Zinc and tin-based reductions are simpler but less efficient (50–87%).

-

Formylation Routes : The AFA method outperforms solvent-free formic acid in both yield and reaction time, though it necessitates strict temperature control.

Environmental and Practical Considerations

-

The use of recyclable Pd/C catalysts in hydrogenation aligns with green chemistry principles.

-

Tin(II) chloride, though effective, generates stoichiometric metal waste, complicating disposal.

Experimental Considerations and Optimization

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-formamido-3-methylbenzoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves esterification and formamidation steps. A common approach is to start with 4-bromo-3-methylbenzoic acid derivatives, where bromine serves as a leaving group for nucleophilic substitution. For example:

Esterification: React 4-bromo-3-methylbenzoic acid with ethanol under acidic conditions (e.g., H₂SO₄) to form ethyl 4-bromo-3-methylbenzoate .

Formamidation: Introduce the formamido group via Buchwald-Hartwig amination or direct substitution using formamide derivatives. Optimize reaction conditions by:

- Catalyst screening: Use Pd-based catalysts for coupling reactions.

- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Temperature control: Moderate temperatures (80–120°C) balance reactivity and side-product formation.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield and purity .

Q. How can spectroscopic techniques confirm the structural integrity of Ethyl 4-formamido-3-methylbenzoate?

Methodological Answer: A multi-spectral approach is critical:

- ¹H/¹³C NMR: Identify key signals:

- Ester carbonyl (δ ~165–170 ppm in ¹³C NMR).

- Formamido NH (δ ~8–9 ppm in ¹H NMR, broad singlet).

- Methyl groups (δ ~2.3 ppm for aromatic methyl; δ ~1.3 ppm for ethyl CH₃).

- IR Spectroscopy: Confirm functional groups:

- Ester C=O stretch (~1720 cm⁻¹).

- Formamide N–H bend (~1550 cm⁻¹) and C=O stretch (~1670 cm⁻¹).

- Mass Spectrometry (MS): Validate molecular weight (e.g., [M+H]⁺ peak at m/z 222.1).

Cross-validate with computational NMR predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) enhance structural analysis of Ethyl 4-formamido-3-methylbenzoate?

Methodological Answer: SC-XRD provides atomic-resolution structural data. Key steps:

Crystallization: Use solvent diffusion (e.g., ethanol/water) to grow high-quality crystals.

Data Collection: Employ a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100 K.

Structure Solution: Use SHELXT (direct methods) for phase determination .

Refinement: Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .

Validation: Check for R-factor convergence (<5%) and geometric outliers using CCDC/Mercury software.

This method resolves ambiguities in substituent positioning (e.g., formamido vs. acetamido groups) .

Q. What strategies resolve contradictions between spectroscopic data and computational modeling results?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Address them via:

Variable-Temperature NMR: Probe conformational changes (e.g., formamide rotamers).

Solvent-Dependent Studies: Compare DMSO-d₆ (H-bonding) vs. CDCl₃ (non-polar) spectra.

DFT Calculations: Simulate NMR chemical shifts (GIAO method) and IR frequencies at the B3LYP/6-311+G(d,p) level.

SC-XRD Validation: Use crystallographic data as a "ground truth" to calibrate computational models .

Q. How does the compound’s reactivity vary under oxidative vs. reductive conditions?

Methodological Answer:

- Oxidative Conditions:

- KMnO₄/H₂SO₄: Cleaves the ester to 4-formamido-3-methylbenzoic acid.

- Ozone: Attacks the aromatic ring, forming quinone derivatives.

- Reductive Conditions:

- LiAlH₄: Reduces the ester to 4-formamido-3-methylbenzyl alcohol.

- H₂/Pd-C: Hydrogenolysis may remove the formamido group, yielding ethyl 3-methylbenzoate.

Monitor reactions via TLC and characterize products using HPLC-MS to track side reactions .

Q. What computational methods predict the compound’s biological activity or material properties?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes).

- QSAR Modeling: Corrogate substituent effects (e.g., methyl vs. fluoro groups) on logP and bioavailability.

- DFT for Material Properties: Calculate HOMO/LUMO energies to predict UV absorption or charge-transfer behavior.

Validate predictions with experimental assays (e.g., enzyme inhibition studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.